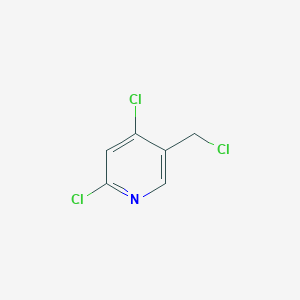

2,4-二氯-5-(氯甲基)吡啶

概述

描述

2,4-Dichloro-5-(chloromethyl)pyridine (DCMCP) is a chemical compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of numerous organic compounds and has been used in a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other industrial products. DCMCP has also been used in studies of the mechanisms of action of drugs, as well as in biochemical and physiological studies. In

科学研究应用

反应机理和合成

对吡啶衍生物的研究(如二氯甲烷与吡啶衍生物的反应)揭示了在环境条件下化学反应的见解,为合成复杂分子提供了基础(Rudine, Walter, & Wamser, 2010)。类似地,对 2,6-双(吡唑基)吡啶的合成和配位化学的研究表明,吡啶基配体在为生物传感创建发光镧系元素化合物和用于研究自旋态跃迁的铁配合物方面具有多功能性(Halcrow, 2005)。

催化

使用吡啶衍生物(如在酰化反应中使用 4-(N,N-二甲氨基)吡啶盐酸盐)开发催化方法,证明了吡啶化合物在提高反应效率和理解反应机理中的作用(Liu, Ma, Liu, & Wang, 2014)。此外,具有吡啶基配体的钯(II)配合物的合成突出了它们在催化 C-C 偶联反应(如 Heck 反应)中的潜力(Das, Rao, & Singh, 2009)。

材料科学

源自吡啶衍生物的 TCNQ 配合物的电导率研究为开发具有特定电子特性的新型材料开辟了道路(Bruce & Herson, 1967)。此外,合成吡啶化合物并对其在溶液和固态中的荧光进行光物理评估,表明在创建荧光标记和传感器方面有应用(Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019)。

生化传感和医学应用

含有吡啶配体的环金属化铱(III)配合物的发光特性用于细胞成像和光诱导细胞死亡,显示了吡啶衍生物在医学和生化应用中的潜力(Moromizato, Hisamatsu, Suzuki, Matsuo, Abe, & Aoki, 2012)。

作用机制

Target of Action

It is known that pyridine derivatives can interact with various biological targets .

Mode of Action

It is known that chloromethyl groups in organic compounds often participate in nucleophilic substitution reactions .

Biochemical Pathways

Pyridine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2,4-Dichloro-5-(chloromethyl)pyridine. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability .

生化分析

Biochemical Properties

It is known that pyrimidines, a class of compounds to which it belongs, display a range of pharmacological effects including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities

Cellular Effects

It is known that the compound can cause irritation of the respiratory tract, with symptoms such as coughing, choking, and mucous membrane damage . It can also cause dizziness, headache, nausea, and weakness .

Molecular Mechanism

It is known that the compound can react via an SN1 pathway, via the resonance-stabilized carbocation

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions and is stored in an inert atmosphere at temperatures between 2-8°C .

Dosage Effects in Animal Models

It is known that the compound can cause irritation of the respiratory tract, with symptoms such as coughing, choking, and mucous membrane damage . It can also cause dizziness, headache, nausea, and weakness .

Metabolic Pathways

It is known that the compound can react via an SN1 pathway, via the resonance-stabilized carbocation .

Transport and Distribution

It is known that the compound is a solid substance under normal conditions and is stored in an inert atmosphere at temperatures between 2-8°C .

Subcellular Localization

It is known that the compound is a solid substance under normal conditions and is stored in an inert atmosphere at temperatures between 2-8°C .

属性

IUPAC Name |

2,4-dichloro-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-3-10-6(9)1-5(4)8/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHIYZLLIBBPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376398 | |

| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73998-96-6 | |

| Record name | 2,4-Dichloro-5-(chloromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73998-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

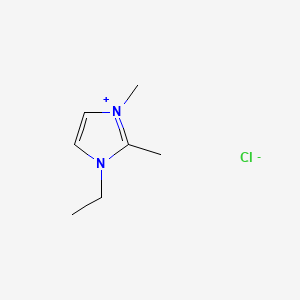

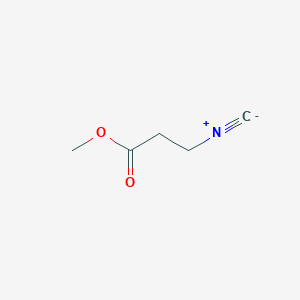

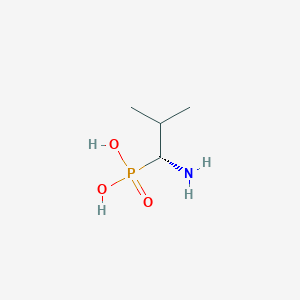

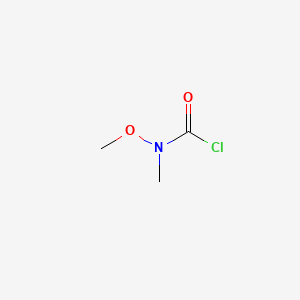

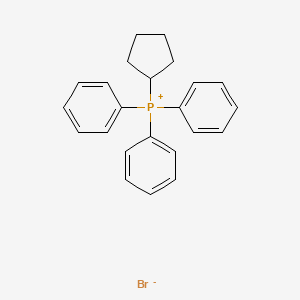

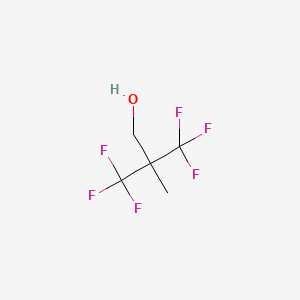

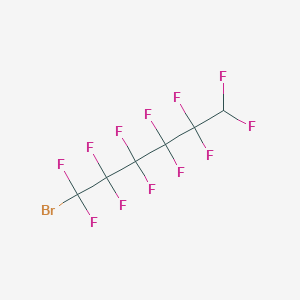

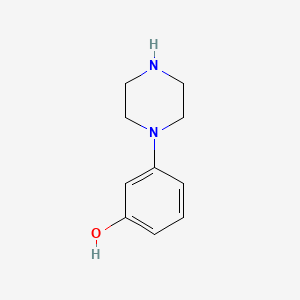

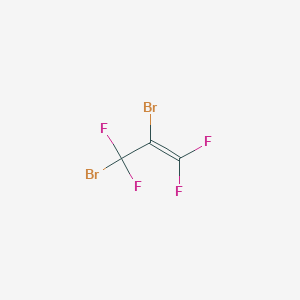

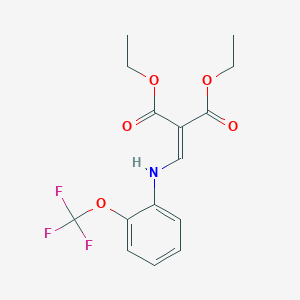

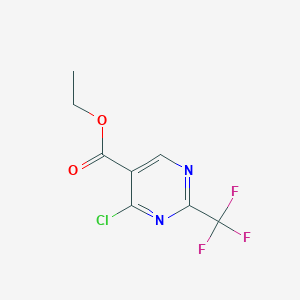

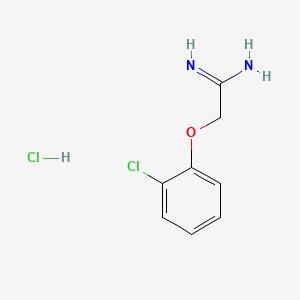

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。